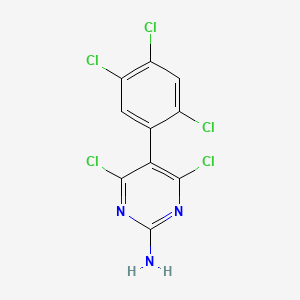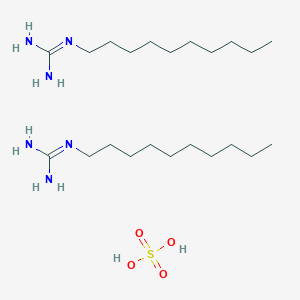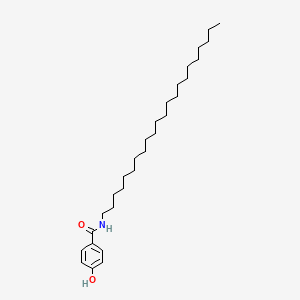![molecular formula C14H26N2O3 B13108717 Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)
Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique configuration, which includes a spiro junction between a lactam and an oxazolidine ring. The presence of both amino and carboxylate functional groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable amino alcohol with a lactam precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity. The molecular pathways involved may include inhibition of key enzymes in metabolic or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Racemic-Benzyl (6R,7R)-1-Oxa-4-Azaspiro[5.5]Undecan-7-Ylcarbamate
- Racemic-(6S,9S)-Ethyl 3-Oxo-1-Oxa-4-Azaspiro[5.5]Undecane-9-Carboxylate
Uniqueness
Racemic-(6R’,7R’)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C14H26N2O3 |
|---|---|
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
tert-butyl (6S,11R)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14+/m1/s1 |
InChI-Schlüssel |
UVNQOHDCZZUHKK-RISCZKNCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCO[C@]2(C1)CCCC[C@H]2N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)




![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)







